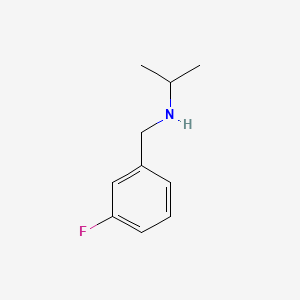Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
CAS No.: 90389-87-0
Cat. No.: VC3775428
Molecular Formula: C10H14FN
Molecular Weight: 167.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90389-87-0 |
|---|---|
| Molecular Formula | C10H14FN |
| Molecular Weight | 167.22 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]propan-2-amine |
| Standard InChI | InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 |
| Standard InChI Key | LULJUYVORLDSFI-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=CC(=CC=C1)F |
| Canonical SMILES | CC(C)NCC1=CC(=CC=C1)F |
Introduction
Chemical Structure and Identification
Chemical Identity and Nomenclature
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is known by several synonyms in chemical databases and literature. The compound can be referred to using various naming conventions:
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | N-(3-fluorobenzyl)propan-2-amine |
| Common Name | 3-fluoro-N-(1-methylethyl)-benzenemethanamine |
| Alternative Names | N-(3-fluorophenylmethyl)isopropylamine |
| (3-fluorophenyl)methylamine |
The hydrochloride salt of this compound is identified in chemical databases with specific registry numbers, including 90389-43-8 and 90389-87-0 .
Physical and Chemical Properties
Basic Physical Properties
The physical properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- can be compared with similar compounds for which data is available. The hydrochloride salt has the following properties:
Synthesis and Preparation Methods
Purification Methods
The compound can likely be purified through conventional methods such as:
-
Recrystallization of the hydrochloride salt
-
Column chromatography of the free base
-
Distillation under reduced pressure for the free base
Chemical Reactivity
Functional Group Reactivity
The reactivity of this compound is determined by its three main functional groups:
-
The fluorine substituent on the benzene ring, which affects the electronic distribution
-
The secondary amine group, which can participate in numerous reactions
-
The aromatic benzene ring, which can undergo electrophilic aromatic substitution
As a secondary amine, this compound would be expected to undergo typical amine reactions such as:
| Reaction Type | Expected Outcome |
|---|---|
| Acylation | Formation of amides |
| Alkylation | Formation of tertiary amines |
| Reaction with aldehydes/ketones | Formation of imines |
| Oxidation | Formation of hydroxylamine derivatives |
Structural Relationships to Similar Compounds
Comparison with Related Benzenemethanamines
Several related compounds provide context for understanding the properties of this specific fluorinated derivative:
Structure-Activity Relationships
The presence of the fluorine atom at the 3-position of the benzene ring likely affects the compound's:
-
Lipophilicity
-
Metabolic stability
-
Binding affinity to potential biological targets
-
Acidity of the benzylic protons
These modifications can significantly alter the biological activity compared to the non-fluorinated analog. The specific positioning of the fluorine atom at the 3-position (meta) rather than 2- or 4-position would have distinct electronic effects on the aromatic system.
Analytical Methods for Identification
Chromatographic Analysis
The compound can likely be analyzed using standard analytical techniques including:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC)
Spectroscopic Analysis
Identification and characterization would typically involve:
-
Mass Spectrometry (MS) with expected molecular ion peak at m/z 167 for the free base
-
Infrared Spectroscopy (IR) showing characteristic N-H stretching bands
-
Nuclear Magnetic Resonance (NMR) with distinctive patterns for the aromatic, benzylic, and isopropyl protons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume